Ala-leu-ala-leu

Vue d'ensemble

Description

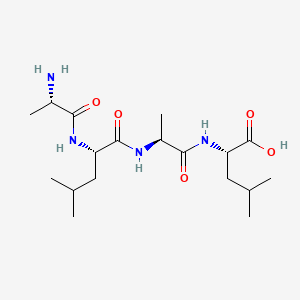

The compound “Ala-leu-ala-leu” is a tetrapeptide composed of two alanine and two leucine amino acid residues. Peptides like this one are important in various biological processes and have applications in scientific research, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “Ala-leu-ala-leu” can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the peptide is assembled step-by-step on a solid support, typically using a resin. The process involves the following steps:

Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the amine group.

Coupling: The next amino acid, leucine, is coupled to the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of “this compound” may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial production often involves automated peptide synthesizers to increase efficiency and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

“Ala-leu-ala-leu” can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide into its constituent amino acids using acidic or basic conditions.

Oxidation: Oxidizing specific amino acid residues, such as the side chains of leucine.

Reduction: Reducing disulfide bonds if present in a modified version of the peptide.

Substitution: Replacing specific amino acid residues with other amino acids to create analogs.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under elevated temperatures.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents such as DCC or EDC.

Major Products Formed

Hydrolysis: Alanine and leucine amino acids.

Oxidation: Oxidized forms of leucine residues.

Reduction: Reduced forms of disulfide bonds (if present).

Substitution: Peptide analogs with modified amino acid sequences.

Applications De Recherche Scientifique

Antimicrobial Properties

Ala-Leu has been studied for its antimicrobial properties. Research indicates that peptides with similar sequences can exhibit significant antibacterial and antifungal activities. For instance, short peptides containing leucine and alanine residues have been shown to be effective against various pathogens, suggesting that Ala-Leu may also possess similar properties .

Cancer Therapy

Ala-Leu is considered a substrate for enzymes involved in cancer therapy approaches like Antibody-Directed Enzyme Prodrug Therapy (ADEPT). Specifically, it has been noted that Ala-Leu can be utilized in designing prodrugs that are activated by specific enzymes, potentially allowing targeted cancer treatment .

Nutritional Applications

Amino Acid Ratios in Health

Research has highlighted the significance of amino acid ratios, including Ala-Leu, in metabolic health. A study found that specific ratios of amino acids can enhance the sensitivity of biomarkers for diagnosing metabolic disorders in newborns. The combination of Ala:Leu ratios was particularly effective in identifying subjects with primary pyruvate dehydrogenase complex deficiency (PDCD) with high sensitivity .

Peptide Synthesis and Characterization

Vibrational Spectroscopy Studies

Recent studies utilizing first-principles simulations have characterized the vibrational spectrum of Ala-Leu in solution. These findings are crucial for understanding the molecular behavior of this peptide and can inform its applications in drug design and development .

Case Study: Newborn Screening for Metabolic Disorders

- Objective : To evaluate the effectiveness of amino acid ratio screening in identifying metabolic disorders.

- Methodology : A cohort study was conducted involving newborns screened for amino acid concentrations.

- Findings : The combined Ala:Leu ≥4.0 ratio showed a sensitivity of 86% for identifying PDCD, indicating that Ala-Leu is a valuable biomarker in clinical diagnostics .

Case Study: Antimicrobial Peptide Development

- Objective : To explore the potential of Ala-Leu as an antimicrobial agent.

- Methodology : Laboratory tests were conducted to assess the antibacterial activity of peptides containing Ala-Leu.

- Findings : Preliminary results indicated that peptides with similar structures displayed significant antibacterial effects, supporting the hypothesis that Ala-Leu could be developed into an effective antimicrobial agent .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Antimicrobial Activity | Peptide synthesis | Significant antibacterial properties observed |

| Cancer Therapy | ADEPT approach | Effective substrate for enzyme activation |

| Nutritional Screening | Newborn metabolic disorder detection | High sensitivity (86%) using Ala:Leu ratios |

| Structural Characterization | Vibrational spectroscopy | Detailed vibrational spectrum obtained |

Mécanisme D'action

The mechanism of action of “Ala-leu-ala-leu” depends on its specific application. In biological systems, peptides like this one can interact with proteins, enzymes, and cell membranes through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ala-ala-ala-ala: A tetrapeptide composed of four alanine residues.

Leu-leu-leu-leu: A tetrapeptide composed of four leucine residues.

Ala-leu-ala-gly: A tetrapeptide composed of alanine, leucine, and glycine residues.

Uniqueness

“Ala-leu-ala-leu” is unique due to its specific sequence of alternating alanine and leucine residues. This sequence can confer distinct structural and functional properties compared to other peptides with different sequences. For example, the hydrophobicity and secondary structure of “this compound” may differ from those of peptides composed solely of alanine or leucine residues.

Activité Biologique

Ala-Leu-Ala-Leu (ALA) is a synthetic peptide that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide an overview of the biological activities associated with ALA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

1. Overview of this compound

This compound is composed of three amino acids: alanine (Ala) and leucine (Leu). The structure of this peptide suggests it may exhibit properties similar to other biologically active peptides, particularly in terms of interacting with biological membranes and influencing cellular processes.

Research indicates that peptides like ALA can interact with cell membranes and influence various biological processes. Key mechanisms include:

- Membrane Interaction : ALA has been shown to form alpha-helical structures in the presence of phospholipid membranes, which can lead to membrane perturbation and ion channel formation . This property is crucial for understanding how ALA might affect cellular signaling and permeability.

- ACE Inhibition : While ALA itself has not been directly studied for angiotensin-converting enzyme (ACE) inhibition, related peptides have demonstrated this activity. For instance, the peptide Ala-Leu-Pro-Met-His-Ile-Arg was shown to inhibit ACE effectively, suggesting that similar sequences may confer similar biological activities .

3. Biological Activities

The biological activities of ALA can be categorized based on available research:

- Antimicrobial Activity : Peptides with similar structures have been reported to exhibit antimicrobial properties, potentially making ALA a candidate for further exploration in this area.

- Cell Signaling : The ability of ALA to interact with membranes may influence cellular signaling pathways, particularly those related to inflammation and immune responses.

4. Case Studies and Research Findings

Several studies have explored the implications of specific amino acid ratios involving Ala and Leu in various biological contexts:

- Screening for Disorders : A study investigated the utility of specific amino acid ratios, including Ala:Leu, in screening for primary-specific pyruvate dehydrogenase complex deficiencies. The findings indicated that higher ratios could be indicative of certain metabolic disorders .

- Peptide Transport Studies : Research involving ACE inhibitory peptides demonstrated that certain sequences could be absorbed intact through intestinal barriers, highlighting the importance of structure in bioavailability and efficacy .

5. Data Summary

The following table summarizes key findings related to the biological activity of this compound and its structural analogs:

6. Conclusion

This compound presents a promising avenue for further research due to its potential biological activities. Its interactions with cell membranes and possible roles in metabolic disorders underscore the need for continued investigation into its therapeutic applications. Future studies should focus on elucidating the precise mechanisms by which ALA exerts its effects and exploring its potential as a therapeutic agent in various clinical settings.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N4O5/c1-9(2)7-13(21-15(23)11(5)19)17(25)20-12(6)16(24)22-14(18(26)27)8-10(3)4/h9-14H,7-8,19H2,1-6H3,(H,20,25)(H,21,23)(H,22,24)(H,26,27)/t11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRHTCDQWJLLME-XUXIUFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004961 | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxypropylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84676-48-2 | |

| Record name | Alanyl-leucyl-alanyl-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084676482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxypropylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.